2-Chloro-6-phenoxybenzaldehyde
Overview
Description
2-Chloro-6-phenoxybenzaldehyde is an organic compound with the molecular formula C13H9ClO2. It is a chlorinated benzaldehyde derivative, characterized by the presence of a chloro group at the second position and a phenoxy group at the sixth position on the benzene ring. This compound is used in various chemical syntheses and has applications in different fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Chloro-6-phenoxybenzaldehyde can be synthesized through several methods. One common method involves the reaction of 2-chlorobenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, under reflux conditions. The reaction proceeds via nucleophilic aromatic substitution, where the phenoxide ion attacks the chloro-substituted benzaldehyde, resulting in the formation of this compound.
Industrial Production Methods: In an industrial setting, the production of this compound typically involves large-scale reactions using similar synthetic routes. The reaction conditions are optimized to ensure high yield and purity of the product. The process may include steps such as purification through recrystallization or distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-6-phenoxybenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (RSH) can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed:
Oxidation: 2-Chloro-6-phenoxybenzoic acid.
Reduction: 2-Chloro-6-phenoxybenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Chloro-6-phenoxybenzaldehyde has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-6-phenoxybenzaldehyde depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The chloro and phenoxy groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions, influencing the compound’s biological activity and efficacy.
Comparison with Similar Compounds
2-Chlorobenzaldehyde: Lacks the phenoxy group, making it less versatile in certain reactions.
6-Phenoxybenzaldehyde: Lacks the chloro group, affecting its reactivity and applications.
2-Chloro-4-phenoxybenzaldehyde: Has a different substitution pattern, leading to variations in chemical behavior and applications.
Uniqueness: 2-Chloro-6-phenoxybenzaldehyde is unique due to the presence of both chloro and phenoxy groups, which confer distinct reactivity and versatility in chemical syntheses. This dual functionality allows it to participate in a wide range of reactions and makes it valuable in various research and industrial applications.
Properties
IUPAC Name |
2-chloro-6-phenoxybenzaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClO2/c14-12-7-4-8-13(11(12)9-15)16-10-5-2-1-3-6-10/h1-9H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCNLFBTYIWVHHA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=C(C(=CC=C2)Cl)C=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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